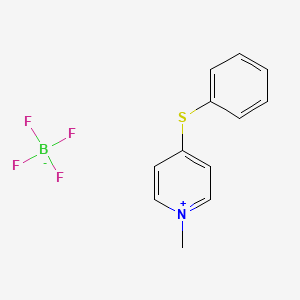

1-Methyl-4-(phenylthio)pyridinium tetrafluoroborate

Description

1-Methyl-4-(phenylthio)pyridinium tetrafluoroborate is a pyridinium-based ionic liquid (IL) characterized by a methyl group at the 1-position, a phenylthio substituent at the 4-position of the pyridinium ring, and a tetrafluoroborate (BF₄⁻) counterion. Pyridinium ILs are widely studied for their tunable physicochemical properties, which depend on cation-anion interactions and substituent effects. This compound’s unique structure confers distinct solubility, thermal stability, and catalytic activity, making it relevant in organic synthesis, material science, and pharmaceuticals .

Properties

IUPAC Name |

1-methyl-4-phenylsulfanylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NS.BF4/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;2-1(3,4)5/h2-10H,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQYRAIEFZWINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BF4NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(phenylthio)pyridinium tetrafluoroborate typically involves the reaction of 4-(phenylthio)pyridine with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often include:

Solvent: Acetonitrile or another polar aprotic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(phenylthio)pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.

Substitution: The methyl group or the phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Pyridine derivatives.

Substitution: Compounds with different functional groups replacing the methyl or phenylthio groups.

Scientific Research Applications

1-Methyl-4-(phenylthio)pyridinium tetrafluoroborate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylthio)pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular or biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Influence on Thermophysical Properties

- Substituent Position : Isomeric differences significantly impact properties. For example, 1-butyl-3-methylpyridinium BF₄⁻ has a lower density (1.19 g/cm³) than its 1-butyl-4-methyl isomer (1.21 g/cm³) due to steric and electronic effects .

- Alkyl Chain Length : Longer alkyl chains (e.g., butyl vs. propyl) reduce density and increase viscosity but lower thermal stability .

Anion and Cation Interactions

Table 2: Anion-Dependent Thermal Behavior

| Compound | Anion | Decomposition Onset (°C) | Phase Transition (K) | Source |

|---|---|---|---|---|

| 1-Methyl-4-(phenylthio)pyridinium BF₄⁻ | BF₄⁻ | >250 | 202 (solid-solid) | |

| Dipyridinium C8-I⁻ | I⁻ | 180 | N/A | |

| Dipyridinium C8-PF₆⁻ | PF₆⁻ | 210 | N/A |

- Anion Effects : Tetrafluoroborate salts generally exhibit higher thermal stability compared to iodide (I⁻) or trifluoroacetate (CF₃COO⁻) analogs due to stronger cation-anion interactions .

- Phase Behavior : Pyridinium BF₄⁻ salts often display solid-solid phase transitions near 200 K, as observed in pyridinium tetrafluoroborate .

Material Science and Interfacial Behavior

- Surface Layering : [BPy]BF₄ (N-butylpyridinium BF₄⁻) forms ordered layers at metal interfaces, similar to [BMPy]BF₄ (1-butyl-4-methylpyridinium BF₄⁻). The phenylthio group in 1-methyl-4-(phenylthio)pyridinium BF₄⁻ may disrupt such layering due to steric bulk .

Biological Activity

1-Methyl-4-(phenylthio)pyridinium tetrafluoroborate (MPTP) is a quaternary ammonium compound that has garnered interest in various fields, particularly in biological research. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyridinium structure, which includes a methyl group and a phenylthio substituent. This unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10BF4N |

| Molecular Weight | 245.01 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

The biological activity of MPTP primarily involves its interaction with various cellular targets. It is known to inhibit mitochondrial function, leading to decreased ATP production. This effect is particularly significant in dopaminergic neurons, contributing to neurotoxic outcomes similar to those observed in Parkinson's disease.

- Inhibition of Mitochondrial Function : MPTP is metabolized to 1-methyl-4-phenylpyridinium ion (MPP+), which selectively accumulates in dopaminergic neurons, causing cell death through mitochondrial dysfunction .

- Impact on Neurotransmitter Systems : The compound disrupts dopamine pathways, leading to alterations in neurotransmitter release and contributing to neurodegenerative processes .

Study 1: Neurotoxicity in Animal Models

A study conducted on mice demonstrated that administration of MPTP resulted in significant loss of dopaminergic neurons in the substantia nigra. This model effectively mimicked the symptoms of Parkinson's disease, highlighting the neurotoxic potential of MPTP .

Study 2: Cellular Uptake Mechanisms

Research involving mesencephalic glial cells showed that these cells can uptake MPTP and convert it into MPP+, which is then released into the medium. This finding underscores the role of glial cells in mediating the neurotoxic effects of MPTP .

Table 2: Summary of Biological Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Mouse Model | Induced Parkinson's-like symptoms | |

| In Vitro Glial Cells | Demonstrated uptake and conversion to MPP+ |

Potential Applications

Given its biological activity, MPTP serves as a critical tool for understanding neurodegenerative diseases. Its role in inducing Parkinsonian symptoms makes it valuable for:

- Research on Neurodegeneration : Investigating mechanisms underlying dopaminergic neuron loss.

- Drug Development : Screening for neuroprotective agents that could mitigate the effects of MPTP.

Future Directions

Further research is needed to explore the therapeutic potential of compounds that can counteract the effects of MPTP-induced toxicity. Additionally, understanding the detailed molecular interactions at play could lead to novel approaches for treating or preventing neurodegenerative diseases.

Q & A

Basic: What are the common synthetic routes for 1-Methyl-4-(phenylthio)pyridinium tetrafluoroborate, and how are these products characterized?

Answer:

Synthesis typically involves alkylation or protonation of pyridine derivatives followed by anion exchange. For example, pyridinium salts can be prepared by reacting 4-(phenylthio)pyridine with methylating agents (e.g., methyl triflate) in anhydrous solvents, followed by metathesis with tetrafluoroboric acid (HBF₄) to replace the counterion . Characterization methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and purity.

- 19F NMR : To verify BF₄⁻ anion incorporation .

- X-ray crystallography : For definitive structural elucidation, as demonstrated in studies of analogous pyridinium salts .

- Elemental analysis : To validate stoichiometry.

Basic: What spectroscopic techniques are used to confirm the structure of pyridinium tetrafluoroborate derivatives?

Answer:

- Multinuclear NMR : ¹H, ¹³C, and 19F NMR are critical. For instance, 19F NMR distinguishes BF₄⁻ from other anions, while aromatic protons in the pyridinium ring show characteristic splitting patterns .

- IR spectroscopy : B-F stretching vibrations (~1050 cm⁻¹) confirm the presence of BF₄⁻ .

- Mass spectrometry (ESI-MS) : Identifies the cationic pyridinium fragment and BF₄⁻ adducts .

- X-ray diffraction : Resolves steric and electronic effects on molecular geometry, as shown in studies of 2-[(diisopropylthiophosphoryl)amino]pyridinium tetrafluoroborate .

Advanced: How do steric factors in pyridinium salts influence stereochemical outcomes in Diels-Alder reactions?

Answer:

Steric hindrance in 2- or 4-substituted pyridinium salts directs stereochemistry during addition to acetylenes. For example:

- Kinetic vs. thermodynamic control : Bulky substituents (e.g., 2-methyl groups) hinder protonation, favoring Z-isomers (kinetic products). Less hindered systems equilibrate to E-isomers (thermodynamic control) .

- Solvent effects : Polar aprotic solvents stabilize intermediates, altering isomer ratios.

- Activating groups : Electron-withdrawing groups (e.g., nitriles) lock stereochemistry, while esters/amides allow equilibration .

Methodological validation involves monitoring reaction progress via GC-MS and isolating products for X-ray analysis .

Advanced: What role does pyridinium tetrafluoroborate play in radical-mediated C(sp³)-H bond formation?

Answer:

Pyridinium tetrafluoroborate acts as a hydrogen atom transfer (HAT) mediator. For example, in Selectfluor®-promoted C(sp³)-H activation:

- Radical generation : Pyridinium salts stabilize aryl radicals during dediazoniation, enabling H-abstraction from solvents like THF .

- Byproduct analysis : GC-MS identifies dihydrofuran byproducts, confirming radical pathways .

- Additive screening : Lower yields with pyridinium salts (vs. imidazolium) highlight pH-dependent reactivity, validated via 19F NMR and yield comparisons .

Advanced: How can thermophysical properties of isomeric pyridinium ionic liquids be experimentally determined and analyzed?

Answer:

- Density and viscosity : Measured using vibrating-tube densimeters and Ubbelohde viscometers. Isomeric differences (e.g., 3- vs. 4-methyl substitution) correlate with packing efficiency and intermolecular forces .

- Surface tension : Determined via pendant-drop methods; branched isomers exhibit lower surface tension due to reduced cohesive energy .

- Thermal expansion coefficients : Derived from temperature-dependent density data. Empirical models (e.g., Gardas-Coutinho equations) predict properties with <5% error .

- Heat capacity : Differential scanning calorimetry (DSC) quantifies phase transitions and stability .

Data Analysis: How to address discrepancies in reported thermochemical data for pyridinium tetrafluoroborate derivatives?

Answer:

- Source validation : Cross-reference data from quartz crystal microbalance (QCM) and solution calorimetry, as in vaporization enthalpy studies .

- Structural variables : Isomeric purity (e.g., 1-butyl-3-methyl vs. 4-methyl) significantly impacts properties. Ensure synthetic protocols match literature conditions .

- Computational validation : Use G3MP2 quantum-chemical methods to calculate gas-phase enthalpies of formation, comparing with experimental data .

- Error analysis : Report uncertainties in measurement techniques (e.g., ±0.5% for QCM) and use statistical tools (e.g., ANOVA) to resolve outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.